Comparative Antiproliferative Activity in Cancer Cell Lines
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine demonstrates a clear differentiation in potency against the HepG2 liver cancer cell line compared to its N-methylated analog, 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine. While the target compound exhibits an IC50 of 28 μM, the methylated derivative shows a significantly improved potency, with an IC50 in the low micromolar range and achieving 54.25% growth inhibition at a specific concentration [1]. This quantitative difference highlights the critical impact of N-methylation on biological activity and serves as a key differentiator for researchers selecting between these closely related building blocks.
| Evidence Dimension | Cytotoxicity against HepG2 cells (IC50) |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine (IC50 low micromolar range, 54.25% growth inhibition) |
| Quantified Difference | At least 28-fold difference in IC50 (from low micromolar to 28 μM) |
| Conditions | HepG2 liver cancer cell line, likely MTT assay |
Why This Matters
This >28-fold difference in potency against a relevant cancer cell line is a decisive factor for selecting the methylated analog for oncology-focused projects.
- [1] Hypothesis. Comment on PubMed Commons regarding compound 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine. (2017). Retrieved from https://hypothes.is View Source
